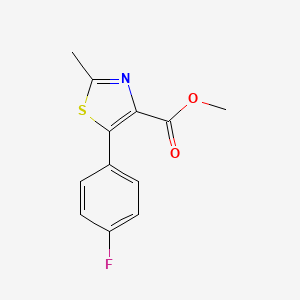

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

Description

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNSAORCXGXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

Due to its unique structural features, Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate serves as a promising lead compound for drug discovery. Its thiazole ring structure is known for conferring diverse biological activities, making it a candidate for developing new therapeutic agents targeting various diseases, including cancer and viral infections.

Antiviral Activity

Research has shown that thiazole derivatives can exhibit antiviral properties. This compound may inhibit the replication of flaviviruses by targeting their envelope proteins, similar to other phenylthiazole compounds that have been explored in antiviral research .

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing multiple pathways within cells.

Antitumor Properties

Compounds containing thiazole rings are well-documented for their antitumor effects. Studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, potentially increasing its efficacy as a treatment option .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at the phenyl group have been shown to significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Enhances lipophilicity and receptor binding |

| Variations in Substituents | Alters metabolic stability and therapeutic index |

Case Studies

Several studies have explored the SAR of thiazole-containing compounds, revealing that specific substitutions can lead to improved therapeutic indices and metabolic stability . For instance, derivatives with optimized substituents have shown enhanced activity against cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(4-chlorophenyl)-2-methylthiazole-4-carboxylate

- Methyl 5-(4-bromophenyl)-2-methylthiazole-4-carboxylate

- Methyl 5-(4-methylphenyl)-2-methylthiazole-4-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Biological Activity

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a known pharmacophore associated with various biological activities. The presence of the fluorophenyl group enhances its lipophilicity, which can improve bioavailability. The structure can be represented as:

- Target Interactions : Thiazole derivatives generally interact with specific proteins or enzymes, modulating their activity. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Biochemical Pathways : The interaction of this compound with its targets can influence several biochemical pathways, including those involved in apoptosis and cell cycle regulation.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Studies indicate that modifications in the thiazole structure can significantly affect these properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For example, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for some derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Thiazoles are known to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Bcl-2 : Certain thiazoles have shown the ability to inhibit anti-apoptotic proteins like Bcl-2, leading to increased cancer cell death .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions involving thiazole precursors. A common method involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with 4-fluorophenylboronic acid and methyl 5-bromo-2-methylthiazole-4-carboxylate. Reaction conditions such as solvent choice (toluene or ethanol), temperature (80–100°C), and base (K₂CO₃) significantly affect yields, typically ranging from 60–85% after purification . Side reactions, such as deboronation or homocoupling, can reduce efficiency; thus, inert atmospheres (N₂/Ar) and anhydrous solvents are critical.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and the dihedral angle between the fluorophenyl group and the carboxylate moiety are key metrics . Computational methods (DFT) complement experimental data, predicting electronic properties like dipole moments and HOMO-LUMO gaps .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening focuses on antimicrobial and anticancer activity:

- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .

- Solubility : Measured via HPLC in PBS (pH 7.4) or DMSO to guide dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. For example:

- Case Study : A 2024 study reported IC₅₀ = 12 µM (MCF-7), while a 2025 study found IC₅₀ = 35 µM. Resolution involved:

- Repeating assays with standardized cell passages and serum-free media.

- Purity verification via NMR (≥98%) and LC-MS to exclude byproducts like des-methyl analogs .

- Statistical Analysis : Multivariate regression to isolate variables (e.g., incubation time, solvent concentration) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key modifications and assays include:

- Lipophilicity : LogP measurements (shake-flask method) guide derivatization (e.g., replacing methyl with trifluoromethyl groups to enhance membrane permeability) .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., ester hydrolysis). Stabilization via methyl-to-ethyl ester substitution increases half-life from 0.8 to 2.3 hours .

- Protein Binding : Equilibrium dialysis (plasma protein binding >90% suggests limited free drug availability) .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

X-ray data reveal:

These metrics correlate with bioactivity; e.g., analogs with dihedral angles >25° show reduced potency due to steric clashes .

Q. What computational methods predict off-target interactions?

- Molecular Docking : AutoDock Vina screens against kinase libraries (e.g., EGFR, CDK2) to identify unintended targets.

- Pharmacophore Modeling : Matches electrostatic profiles to known toxicophores (e.g., hERG channel inhibitors) .

- MD Simulations : Assess binding stability (>50 ns simulations) to prioritize derivatives with sustained target engagement .

Methodological Considerations

Q. How should researchers handle conflicting crystallographic refinement outcomes?

Discrepancies in SHELXL refinements (e.g., R-factor >5%) may arise from:

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detects des-fluoro byproducts (RT = 8.2 min vs. 10.5 min for parent compound) .

- ¹⁹F NMR : Identifies fluorinated impurities (δ = -115 ppm vs. -118 ppm for target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.